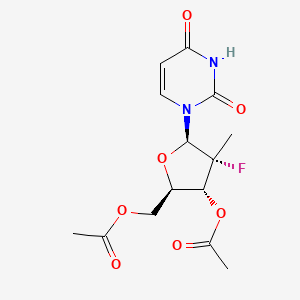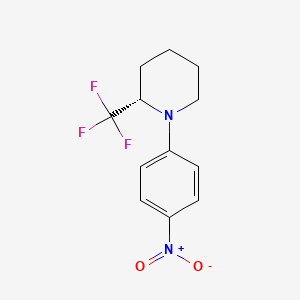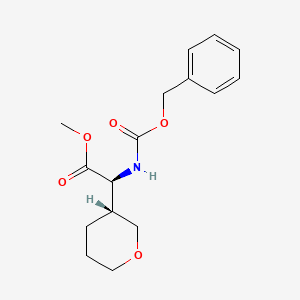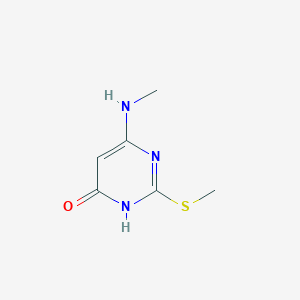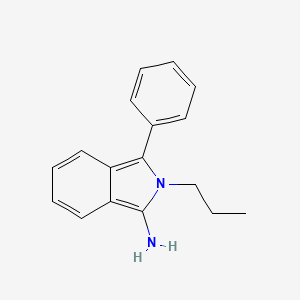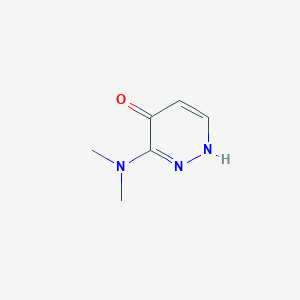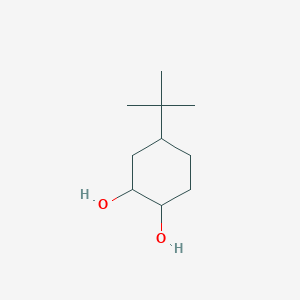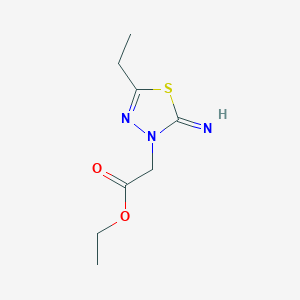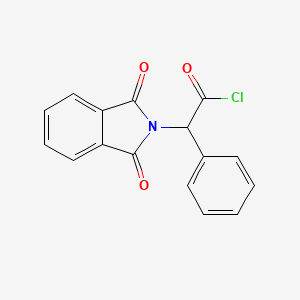
(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)(phenyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride: is an organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride typically involves the reaction of phthalimide with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an amide derivative.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity makes it a valuable building block for complex chemical structures.
Mécanisme D'action
The mechanism by which (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride exerts its effects involves the interaction with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.
Comparaison Avec Des Composés Similaires
Phthalimide: Shares the 1,3-dioxoisoindoline moiety but lacks the phenylacetyl chloride group.
N-Phthalylglycyl chloride: Similar structure but with a glycine moiety instead of a phenyl group.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Contains a methyl ester group instead of the chloride.
Uniqueness: The presence of the phenylacetyl chloride group in (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride makes it unique compared to its analogs. This group enhances its reactivity and allows for a broader range of chemical transformations.
Propriétés
Numéro CAS |
5688-96-0 |
|---|---|
Formule moléculaire |
C16H10ClNO3 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-2-phenylacetyl chloride |
InChI |
InChI=1S/C16H10ClNO3/c17-14(19)13(10-6-2-1-3-7-10)18-15(20)11-8-4-5-9-12(11)16(18)21/h1-9,13H |
Clé InChI |
XVNYYFQWEYONQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
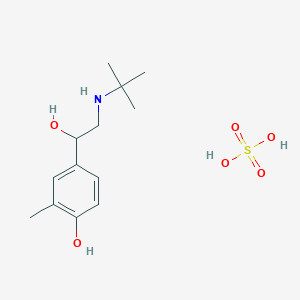

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
